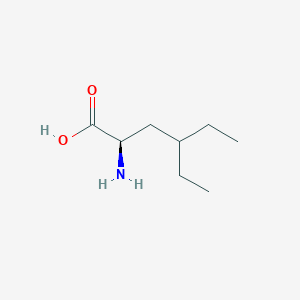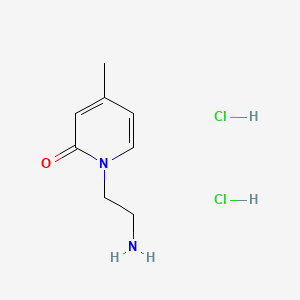
(R)-2-Amino-4-ethylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4-ethylhexanoic acid is an organic compound with a chiral center, making it an enantiomerically pure amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-ethylhexanoic acid can be achieved through several methods. One common approach is the Arndt-Eistert synthesis, which involves the homologation of carboxylic acids. This method includes the reaction of activated carboxylic acids with diazomethane, followed by a Wolff rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
Industrial Production Methods
Industrial production of ®-2-Amino-4-ethylhexanoic acid often involves the use of chiral resolution techniques to separate the desired enantiomer from a racemic mixture. This can be achieved through methods such as crystallization, chromatography, or the use of chiral auxiliaries.
化学反応の分析
Types of Reactions
®-2-Amino-4-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a corresponding oxo group.
Reduction: The reduction of the carboxylic acid group to an alcohol.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
®-2-Amino-4-ethylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It has potential therapeutic applications due to its role in metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of ®-2-Amino-4-ethylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
(S)-2-Amino-4-ethylhexanoic acid: The enantiomer of ®-2-Amino-4-ethylhexanoic acid.
2-Amino-4-methylhexanoic acid: A structurally similar compound with a different alkyl group.
2-Amino-4-ethylpentanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
®-2-Amino-4-ethylhexanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
(2R)-2-amino-4-ethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChIキー |
FNTZSUXNNTXOEI-SSDOTTSWSA-N |
異性体SMILES |
CCC(CC)C[C@H](C(=O)O)N |
正規SMILES |
CCC(CC)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















